Product packaging for 3-propoxy-6H-benzo[c]chromen-6-one(Cat. No.:)

3-propoxy-6H-benzo[c]chromen-6-one

Cat. No.: B11151485
M. Wt: 254.28 g/mol
InChI Key: VDYDOOKXVVGCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the 6H-Benzo[c]chromen-6-one Scaffold and its Significance in Medicinal Chemistry

The 6H-benzo[c]chromen-6-one, also known as a dibenzo-α-pyrone, is a structural motif present in a variety of natural products and synthetic molecules of medicinal importance. orgsyn.orgtubitak.gov.tr This core structure is a type of benzopyranone, characterized by a dibenzo[d,b]pyran-6-one system. tubitak.gov.tr The significance of this scaffold lies in its proven and potential therapeutic properties, which have driven extensive research into the development of convenient and efficient synthetic routes for these molecules. chemrxiv.orgresearchgate.net

The versatility of the 6H-benzo[c]chromen-6-one framework allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities. For instance, a series of these derivatives have been synthesized and evaluated as selective agonists for the estrogen receptor beta (ERβ), with some analogs demonstrating high potency and selectivity. nih.gov This highlights the potential of this scaffold in developing treatments for conditions where ERβ modulation is beneficial.

Furthermore, the 6H-benzo[c]chromen-6-one nucleus is a core structure of secondary metabolites with considerable pharmacological importance. tubitak.gov.trresearchgate.net Its presence in naturally occurring bioactive compounds has spurred interest in its synthesis, as natural sources often provide limited quantities. researchgate.net The development of synthetic protocols, such as those involving metal-catalyzed reactions, cycloadditions, and radical-mediated cyclizations, has been a key focus in order to access these valuable compounds. tubitak.gov.trresearchgate.net

Classification of 3-Propoxy-6H-benzo[c]chromen-6-one within the Broader Chemical Spaces of Coumarins and Urolithins

This compound belongs to the larger class of coumarins, which are benzopyran-2-one derivatives. More specifically, it is a derivative of the 6H-benzo[c]chromen-6-one scaffold. nih.gov This places it within a family of compounds that includes the naturally occurring urolithins.

Urolithins are hydroxylated derivatives of 6H-benzo[c]chromen-6-one and are recognized as the main bioavailable metabolites of ellagic acid, a compound found in various fruits and nuts. nih.govnih.gov These metabolites are produced by the gut microbiota and are believed to be responsible for many of the health benefits associated with the consumption of ellagitannin-rich foods. nih.govfrontiersin.org Research has shown that urolithins themselves possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. frontiersin.orgmdpi.comresearchgate.net

The structural relationship between this compound and urolithins is significant. The propoxy group at the 3-position is a synthetic modification of the hydroxyl group found in naturally occurring urolithins like urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one). nih.gov This modification can influence the compound's physicochemical properties and biological activity. For example, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives, including the propoxy analog, were synthesized and evaluated as potential inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in neurodegenerative diseases. nih.gov

The urolithin scaffold itself has been identified as a promising bridging structure for designing potent inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov This further underscores the importance of the 6H-benzo[c]chromen-6-one core in medicinal chemistry.

Historical Context of Research on Related Natural Products and Synthetic Analogs

The study of 6H-benzo[c]chromen-6-ones is rooted in the investigation of natural products. Ellagic acid, a dimeric derivative of gallic acid, has been known for over two centuries. mdpi.com It is found in a variety of plants and is the precursor to urolithins. mdpi.com The discovery that urolithins are the gut microbial metabolites of ellagic acid and possess significant bioactivity has been a major driver of research in this area over the last two decades. nih.gov

Early research focused on isolating and characterizing these natural compounds. However, the limited quantities available from natural sources necessitated the development of synthetic methods. researchgate.net The classical approach to synthesizing the 6H-benzo[c]chromen-6-one core involves the reaction of an o-bromobenzoic acid with a phenol, followed by cyclization. tubitak.gov.tr Over the years, numerous other synthetic strategies have been developed, including transition metal-catalyzed reactions, which have improved the efficiency and scope of these syntheses. orgsyn.org

The synthesis of specific analogs like this compound is a more recent development, driven by the desire to explore the structure-activity relationships of the 6H-benzo[c]chromen-6-one scaffold. nih.gov By systematically modifying the substituents on the core structure, researchers aim to optimize the biological activity and pharmacokinetic properties of these compounds for potential therapeutic applications.

Chemical and Physical Properties of this compound

Here are some of the key chemical and physical properties of this compound:

PropertyValue
Molecular Formula C₁₆H₁₄O₃
Appearance White solid
Melting Point 67.6–69.2 °C
Molecular Weight 254.28 g/mol
Chromatographic Purity (HPLC) 98.9%

This data is based on the synthesis and characterization of this compound as reported in a study on novel 6H-benzo[c]chromen-6-one derivatives as potential phosphodiesterase II inhibitors. nih.gov

Related Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B11151485 3-propoxy-6H-benzo[c]chromen-6-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-propoxybenzo[c]chromen-6-one

InChI

InChI=1S/C16H14O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h3-8,10H,2,9H2,1H3

InChI Key

VDYDOOKXVVGCRM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Propoxy 6h Benzo C Chromen 6 One and Its Precursors

Established Synthetic Routes for the 6H-Benzo[c]chromen-6-one Core Structure

The formation of the 6H-benzo[c]chromen-6-one scaffold, a lactone fused to a biphenyl (B1667301) system, has been approached through various synthetic strategies. These methods primarily focus on the crucial C-C and C-O bond formations that define the tricyclic structure.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of complex organic molecules, and the construction of the 6H-benzo[c]chromen-6-one core is no exception. Palladium and copper complexes have proven particularly effective in mediating the key cyclization steps.

Palladium catalysts are widely employed for their ability to facilitate a range of cross-coupling and C-H activation reactions. In the context of 6H-benzo[c]chromen-6-one synthesis, palladium-catalyzed methods often commence from readily available precursors.

One prominent strategy involves the intramolecular C-H/C-H coupling of two aromatic rings. This approach has been successfully applied to generate 6H-benzo[c]chromenes, which can then be oxidized to the desired 6H-benzo[c]chromen-6-ones. The reaction typically utilizes molecular oxygen as the terminal oxidant, highlighting its efficiency and environmental compatibility. nih.gov For instance, the synthesis of cannabinol, a natural product containing the 6H-benzo[c]chromene skeleton, has been achieved through this methodology. nih.gov

Another powerful palladium-catalyzed route is the one-pot domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization. This method starts with precursors like 2-bromoaryl aldehydes and 2-hydroxyphenylboronic acid, which first undergo the cross-coupling to form a biaryl intermediate that subsequently cyclizes to the lactone. semanticscholar.orgchemrxiv.org This approach is attractive due to its operational simplicity and the use of aqueous media, which is environmentally benign. semanticscholar.org The optimization of this reaction has identified Pd(OAc)2 as an effective catalyst in combination with a suitable base and ligand. semanticscholar.org

Furthermore, palladium catalysis can be utilized in the C-H bond activation of diazonium salts for the synthesis of benzo[c]chromen-6-ones. nih.govresearchgate.net In this process, a diazonium salt is transformed into the final product through a sequence of denitrogenation, C-H bond activation, and cyclization, often in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. nih.govresearchgate.net

Precursor Type Catalyst System Key Transformation Reference
O-Benzylated PhenolsPd(OAc)2 / O2Intramolecular Dehydrogenative Coupling nih.gov
2-Bromoaryl Aldehydes & 2-Hydroxyphenylboronic AcidPd(OAc)2 / Base / LigandDomino Suzuki-Miyaura Coupling / Oxidative Lactonization semanticscholar.orgchemrxiv.org
Diazonium SaltsPd(OAc)2 / dppp (B1165662) / PivOH / K2CO3Denitrogenation / C-H Activation / Cyclization nih.govresearchgate.net

This table provides a summary of palladium-catalyzed approaches to the 6H-benzo[c]chromen-6-one core.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of 6H-benzo[c]chromen-6-ones. A key strategy involves the remote C-H oxygenation of biaryl-2-carboxylic acids. orgsyn.org This transformation allows for the direct formation of the lactone ring. These copper-catalyzed methods are particularly effective for electron-rich and neutral substrates. orgsyn.org

The development of these reactions has provided a more practical and general approach for the cyclization of substrates, including those with both electron-donating and electron-withdrawing groups, by using reagents like potassium persulfate (K2S2O8) as an oxidant, sometimes in conjunction with a copper catalyst. researchgate.net

Precursor Catalyst/Reagent Key Transformation Reference
Biaryl-2-carboxylic AcidsCu CatalystRemote C-H Oxygenation orgsyn.orgresearchgate.net
2-Aryl-1H-indoles and 1,1-enediaminesCuI / DTBPOxidative Cyclization rsc.org

This table summarizes copper-catalyzed methods for the synthesis of the 6H-benzo[c]chromen-6-one core and related structures.

Radical-Mediated Cyclization Protocols

Radical reactions offer a unique avenue for the construction of the 6H-benzo[c]chromen-6-one skeleton, often proceeding under mild conditions. One established method involves the Bu3SnH-mediated cyclization of o-(benzyloxy)aryl or o-[(aryloxy)methyl]aryl radicals. researchgate.net These radicals undergo cyclization to form the 6H-benzo[c]chromene core, which can then be oxidized to the corresponding 6H-benzo[c]chromen-6-one. researchgate.net This approach has been successfully utilized in the synthesis of 3-methoxy-6H-benzo[c]chromen-6-one, a naturally occurring analog of the target molecule. researchgate.net

More recently, photocatalysis has provided a transition-metal-free approach. The synthesis of 6H-benzo[c]chromene scaffolds can be achieved from O-benzylated phenols through a C-H sulfenylation followed by a photocatalyzed radical cyclization. acs.orgnih.gov This light-driven reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.gov Another visible-light-mediated, transition-metal-free method involves the intramolecular direct C-H arylation of (2-halobenzyl) phenyl ethers, which also yields the 6H-benzo[c]chromene ring system. nih.govrsc.org

Precursor Type Reagent/Condition Key Transformation Reference
o-(Benzyloxy)aryl or o-[(Aryloxy)methyl]aryl HalidesBu3SnH / AIBNRadical Cyclization researchgate.net
O-Benzylated PhenolsC-H Sulfenylation / PhotocatalysisRadical Cyclization acs.orgnih.gov
(2-Halobenzyl) Phenyl EthersKOtBu / DMSO / Visible LightIntramolecular Direct C-H Arylation nih.govrsc.org

This table outlines radical-mediated strategies for the synthesis of the 6H-benzo[c]chromen-6-one core.

Cycloaddition Reactions in Benzo[c]chromenone Synthesis

Cycloaddition reactions provide a powerful method for the rapid construction of cyclic systems. In the context of 6H-benzo[c]chromen-6-one synthesis, the Diels-Alder reaction has been employed. One such approach involves the microwave-assisted Diels-Alder reaction between 4-cyanocoumarins and 1-silyloxydienes. semanticscholar.org This cycloaddition is a key step in forming the core structure of the benzo[c]chromenone.

Another strategy utilizes an intermolecular Diels-Alder reaction of 3-vinyl-2H-chromenes with dienophiles like methyl propiolate, followed by an oxidative aromatization step to furnish the 6H-benzo[c]chromene skeleton. rsc.org This method allows for a modular and divergent synthesis, enabling the creation of a diverse range of substituted benzo[c]chromenes. rsc.org

Reactants Reaction Type Key Feature Reference
4-Cyanocoumarins and 1-SilyloxydienesDiels-Alder CycloadditionMicrowave-assisted semanticscholar.org
3-Vinyl-2H-chromenes and Methyl PropiolateIntermolecular Diels-Alder / AromatizationModular and divergent approach rsc.org

This table presents cycloaddition-based methods for constructing the 6H-benzo[c]chromen-6-one framework.

Intramolecular O-H/C-X Coupling Methodologies

The direct formation of the lactone ring through an intramolecular coupling of a hydroxyl group and a carbon-halogen bond represents a classical and fundamental approach to 6H-benzo[c]chromen-6-ones. orgsyn.orgorgsyn.org This method is a cornerstone in the synthesis of this heterocyclic system. The classical synthesis often involves the reaction of an o-bromobenzoic acid with a phenol, followed by an acid- or base-catalyzed intramolecular cyclization. tubitak.gov.tr However, this traditional approach can be limited by the need for activated substrates and may result in lower yields. tubitak.gov.tr

Modern advancements have led to metal-catalyzed versions of this cyclization, which can proceed under milder conditions and with a broader substrate scope.

Precursor Type Condition Key Transformation Reference
o-Halobenzoic acid and PhenolAcid or Base CatalysisIntramolecular Cyclization tubitak.gov.tr

This table details the intramolecular O-H/C-X coupling strategy for the synthesis of the 6H-benzo[c]chromen-6-one core.

Michael Addition Strategies in Benzo[c]chromenone Formation

The Michael addition reaction represents a powerful and frequently employed strategy for the construction of the 6H-benzo[c]chromen-6-one skeleton. These methods are valued for their efficiency in forming carbon-carbon and carbon-oxygen bonds, which are crucial for assembling the tricyclic core. Generally, these approaches involve the reaction of a Michael acceptor, such as a chromone (B188151) or chalcone (B49325) derivative, with a suitable 1,3- or 1,5-dicarbonyl compound as the Michael donor. researchgate.nettubitak.gov.tr

One prominent strategy involves a tandem oxa-Michael–Michael reaction. For instance, the reaction of (E)-2-(2-nitrovinyl)-benzene-1,4-diol with an α,β-unsaturated aldehyde can initiate a cascade sequence, leading to the formation of a hexahydro-6H-benzo[c]chromene skeleton. beilstein-journals.org This intermediate can then be further transformed into the desired benzo[c]chromenone. The initial oxa-Michael addition is a key step that directs the stereochemistry of the subsequent cyclization reactions. beilstein-journals.org

Another approach utilizes the reaction of 3-formylcoumarins with 1,3-bis(silylenol ethers) or the reaction of chromenones and chalcones with 1,3- and 1,5-dicarbonyl compounds. researchgate.nettubitak.gov.tr These reactions often proceed through a cascade mechanism involving an initial Michael addition, followed by intramolecular cyclization, dehydration, and aromatization to yield the final 6H-benzo[c]chromen-6-one structure. researchgate.net The versatility of the Michael addition allows for the synthesis of a diverse range of substituted benzo[c]chromenones by varying the substituents on both the Michael acceptor and donor.

Specific Synthesis of 3-Propoxy-6H-benzo[c]chromen-6-one

The synthesis of this compound is typically achieved through a multi-step process that first constructs the core 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) scaffold, followed by the strategic introduction of the propoxy group.

Strategic Introduction of the Propoxy Moiety

The introduction of the propoxy group at the 3-position is generally accomplished via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of 3-hydroxy-6H-benzo[c]chromen-6-one to form a phenoxide, which then acts as a nucleophile to attack an appropriate propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

A typical procedure involves dissolving 3-hydroxy-6H-benzo[c]chromen-6-one in a suitable solvent, such as dimethylformamide (DMF) or acetone, and treating it with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the phenoxide. Subsequently, the propyl halide is added to the reaction mixture, which is then heated to facilitate the substitution reaction. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by column chromatography, to yield the desired this compound. One study reported the isolation of this compound as a white solid with a melting point of 67.6–69.2 °C, achieving a yield of 83%. mdpi.com

Multi-step Reaction Sequences Employed in its Derivation

The synthesis of the precursor, 3-hydroxy-6H-benzo[c]chromen-6-one, can be achieved through several routes. A common method involves the reaction of resorcinol (B1680541) with a 2-halobenzoic acid, such as 2-bromobenzoic acid or 2-iodobenzoic acid, in the presence of a copper catalyst and a base. nih.govnih.gov

For example, one reported synthesis involves refluxing a mixture of resorcinol, 2-iodobenzoic acid, and sodium hydroxide (B78521) in water. nih.gov Copper sulfate (B86663) is then added, and the reflux is continued. The resulting precipitate is filtered and washed to yield 3-hydroxy-6H-benzo[c]chromen-6-one. nih.gov Another approach utilizes the reaction of 2-bromobenzoic acids with resorcinol in the presence of copper sulfate and sodium hydroxide to produce the 3-hydroxy intermediate. nih.gov

Once the 3-hydroxy-6H-benzo[c]chromen-6-one is synthesized and purified, the propoxy group is introduced as described in the previous section to afford the final product, this compound.

Advanced Synthetic Protocols Applicable to 6H-Benzo[c]chromen-6-one Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of 6H-benzo[c]chromen-6-one derivatives. These include one-pot synthesis approaches and the application of green chemistry principles.

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation, thereby reducing reaction time, solvent usage, and purification steps. Several one-pot methods for the synthesis of benzo[c]chromen-6-ones have been reported.

One such approach involves a domino Suzuki-Miyaura cross-coupling reaction followed by an oxidative lactonization. chemrxiv.org This method utilizes readily available starting materials and a palladium catalyst to construct the biaryl linkage and subsequently form the lactone ring in a single pot. chemrxiv.org Another innovative one-pot protocol employs a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene, which proceeds without the need for a metal catalyst. nih.gov

Furthermore, the cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes provides a convenient one-pot route to regioselectively synthesize benzo[c]chromen-6-ones. researchgate.net These one-pot strategies streamline the synthesis of the benzo[c]chromenone core, making it a more accessible scaffold for further functionalization.

Green Chemistry Principles in Benzo[c]chromenone Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of benzo[c]chromenone synthesis, this has led to the development of catalyst-free reactions and the use of greener solvents.

A notable example is the catalyst-free synthesis of substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under microwave irradiation. rsc.org This method utilizes an intramolecular Diels-Alder reaction of furan (B31954) with an unactivated alkene or alkyne, followed by an environmentally friendly oxidation using aqueous hydrogen peroxide. rsc.org The use of water as a solvent and the avoidance of a metal catalyst make this a particularly green approach.

Another green approach involves the use of Rochelle salt, a biodegradable and reusable catalyst, for the one-pot, three-component reaction of aromatic aldehydes, malononitrile (B47326), and a naphthol or resorcinol derivative in ethanol (B145695) or water. researchgate.net Additionally, visible-light-mediated, transition-metal-free intramolecular direct C-H arylation has been developed for the synthesis of the 6H-benzo[c]chromene ring system. nih.gov These methods highlight a shift towards more sustainable synthetic practices in the production of these valuable compounds.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.comnih.gov This approach is highly applicable to the synthesis of heterocyclic compounds like 6H-benzo[c]chromen-6-ones.

One key pathway to the benzo[c]chromen-6-one core is the intramolecular cyclization of aryl 2-bromobenzoates. Research has demonstrated that this cyclization can be efficiently achieved through microwave irradiation in the presence of a mild base like potassium carbonate, yielding various substituted 6H-benzo[c]chromen-6-ones. acs.org For instance, the cyclization of the appropriate aryl 2-bromobenzoate (B1222928) precursor under microwave conditions presents a rapid route to the core structure. acs.org

Furthermore, the synthesis of the target compound, this compound, involves the propylation of 3-hydroxy-6H-benzo[c]chromen-6-one. This transformation, a Williamson ether synthesis, can also be significantly enhanced by microwave irradiation. tsijournals.comscribd.com The use of microwaves can drastically reduce the reaction time from hours to minutes. tsijournals.comnih.gov The application of microwave technology to the synthesis of related heterocyclic systems, such as coumarins and thiazolopyrimidines, has been well-documented, showcasing its efficiency. aip.orgaip.orgclockss.org For example, one-pot, three-component reactions to build complex heterocyclic scaffolds can be completed in minutes under microwave irradiation, compared to many hours with conventional heating. clockss.org

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Thiazolo[3,2-a]pyrimidine Synthesis48 hours15-20 minutesSignificant clockss.org
Coumarin (B35378) Synthesis (Knoevenagel)Several hours60 seconds - 15 minutesOften improved aip.orgaip.org
Williamson Ether SynthesisSeveral hours< 10 minutesOften improved tsijournals.comscribd.com
Triazole Synthesis (MCR)24 hours (no product)15 minutesFrom 0% to 80% nih.gov

Chemical Reactivity and Potential Transformations of this compound Analogs

The chemical reactivity of this compound is dictated by its constituent functional groups: the electron-rich dimethoxybenzene ring, the second aromatic ring, and the lactone bridge. The propoxy group is a strong electron-donating group, which activates the aromatic ring to which it is attached towards electrophilic attack. Conversely, the lactone moiety is susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The most prominent site for nucleophilic attack in the 6H-benzo[c]chromen-6-one scaffold is the electrophilic carbonyl carbon of the lactone ring. Strong nucleophiles, such as hydroxide ions or amines, can induce cleavage of the ester bond, leading to ring-opening. This reactivity is characteristic of the coumarin substructure within the molecule. For example, studies on related urolithin analogs have explored modifications at the lactone group to improve metabolic stability. nih.gov

The synthesis of this compound itself relies on a nucleophilic substitution reaction—specifically, the Williamson ether synthesis. In this SN2 reaction, the phenoxide ion of 3-hydroxy-6H-benzo[c]chromen-6-one acts as a nucleophile, attacking an electrophilic propyl halide (e.g., 1-bromopropane) to form the ether linkage.

ReactionSubstrateNucleophileProductDescription
Lactone Ring Opening6H-benzo[c]chromen-6-oneHydroxide (OH⁻)2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylateCleavage of the ester bond.
Williamson Ether Synthesis3-hydroxy-6H-benzo[c]chromen-6-onePropoxide (from propanol/base) or Propyl Halide/BaseThis compoundFormation of the ether linkage at the 3-position.
Aminolysis6H-benzo[c]chromen-6-oneAmine (R-NH₂)Ring-opened amide derivativeNucleophilic attack by an amine on the lactone carbonyl.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring bearing the 3-propoxy group is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the alkoxy group. As an ortho-, para-directing group, the propoxy substituent will direct incoming electrophiles primarily to the C2 and C4 positions. The other aromatic ring is comparatively deactivated by the electron-withdrawing effect of the lactone's carbonyl group.

Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur selectively on the activated ring. While specific studies on this compound are not widely available, the principles of electrophilic substitution on substituted aromatic systems are well-established. For instance, the formylation of hydroxy-substituted coumarins using the Vilsmeier-Haack reaction demonstrates that electrophilic substitution is a viable pathway for functionalizing these scaffolds. scite.airesearchgate.netlookchem.com

ReactionReagentsExpected Major Products
NitrationHNO₃ / H₂SO₄2-Nitro-3-propoxy-6H-benzo[c]chromen-6-one and 4-Nitro-3-propoxy-6H-benzo[c]chromen-6-one
BrominationBr₂ / FeBr₃2-Bromo-3-propoxy-6H-benzo[c]chromen-6-one and 4-Bromo-3-propoxy-6H-benzo[c]chromen-6-one
Friedel-Crafts AcylationRCOCl / AlCl₃2-Acyl-3-propoxy-6H-benzo[c]chromen-6-one and 4-Acyl-3-propoxy-6H-benzo[c]chromen-6-one
Vilsmeier-Haack FormylationPOCl₃ / DMF2-Formyl-3-propoxy-6H-benzo[c]chromen-6-one and 4-Formyl-3-propoxy-6H-benzo[c]chromen-6-one

Condensation Reactions

Condensation reactions require the presence of specific functional groups, typically carbonyls and active methylene (B1212753) groups. While the parent this compound does not possess suitable functionalities for direct condensation, its derivatives can be readily designed to participate in such transformations.

For example, if a formyl group were introduced at the C4 position via an electrophilic substitution reaction (as discussed above), it could then undergo Knoevenagel condensation. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile or diethyl malonate, in the presence of a basic catalyst. scispace.comtandfonline.com This reaction is a cornerstone for the synthesis of many coumarin derivatives and could be applied to functionalized 6H-benzo[c]chromen-6-one analogs to build more complex molecular architectures. aip.orgsapub.org Similarly, a methyl group attached to the aromatic ring could potentially be functionalized to an active methylene group, enabling other condensation pathways.

Reaction NameReactant 1 (Analog)Reactant 2CatalystProduct Type
Knoevenagel Condensation4-Formyl-3-propoxy-6H-benzo[c]chromen-6-oneDiethyl malonatePiperidineα,β-Unsaturated ester derivative
Knoevenagel Condensation4-Formyl-3-propoxy-6H-benzo[c]chromen-6-oneMalononitrileDiethylamineα,β-Unsaturated nitrile derivative
Claisen-Schmidt Condensation4-Acetyl-3-propoxy-6H-benzo[c]chromen-6-oneBenzaldehydeNaOH / EtOHChalcone-like derivative

Biological Activities and Pharmacological Potential of 3 Propoxy 6h Benzo C Chromen 6 One

Phosphodiesterase II (PDE2) Inhibitory Activity of 3-Propoxy-6H-benzo[c]chromen-6-one and its Derivatives

Phosphodiesterase II (PDE2) is an enzyme that plays a crucial role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE2 can lead to an increase in the levels of these second messengers, which is a therapeutic strategy being explored for various disorders, particularly those affecting the central nervous system.

Evaluation of Inhibitory Potency in Research Models

In a study focused on the development of novel PDE2 inhibitors, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated. nih.gov The parent compound, 3-hydroxy-6H-benzo[c]chromen-6-one (urolithin B), showed an IC50 value of 18.34 µM for PDE2 inhibition. The introduction of an alkoxy group at the 3-position was found to influence the inhibitory activity.

Specifically, this compound (designated as compound 1d in the study) demonstrated an IC50 value of 10.23 µM. nih.gov This indicates a moderate improvement in inhibitory potency compared to the parent hydroxylated compound. The study further explored the effect of varying the alkyl chain length and branching. Notably, the derivative with a butoxy group, 3-butoxy-6H-benzo[c]chromen-6-one (compound 1f), exhibited the most potent PDE2 inhibition with an IC50 of 3.67 µM. nih.govmdpi.com

The inhibitory activities of this compound and related derivatives against PDE2 are summarized in the table below.

CompoundStructureIC50 (µM) for PDE2 Inhibition
3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B)18.34 ± 2.11
This compound10.23 ± 1.24
3-(sec-butoxy)-6H-benzo[c]chromen-6-one5.58 ± 0.67
3-butoxy-6H-benzo[c]chromen-6-one3.67 ± 0.47
BAY 60-7550 (Reference Inhibitor)1.83 ± 0.25
Data sourced from Wang et al., 2021. nih.govnih.gov

Implications for Neurodegenerative Disease Research

The inhibition of PDE2 is considered a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease. mdpi.com Elevated levels of cGMP, resulting from PDE2 inhibition, are believed to play a role in neuronal protection and synaptic plasticity. The development of 6H-benzo[c]chromen-6-one derivatives as PDE2 inhibitors stems from the neuroprotective potential observed with ellagic acid and its metabolites. nih.govnih.gov

The evaluation of compounds like this compound and its more potent analogue, 3-butoxy-6H-benzo[c]chromen-6-one, provides a basis for the further design of novel therapeutic agents targeting PDE2 for the management of neurodegenerative conditions. nih.gov The structure-activity relationship insights gained from these studies are valuable for optimizing the potency and selectivity of future inhibitor candidates.

Cholinesterase Inhibitory Activities

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a well-established approach for the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com

Acetylcholinesterase (AChE) Inhibition Studies

While natural urolithins have shown negligible activity against cholinesterases, research has been conducted to synthesize and evaluate derivatives of 6H-benzo[c]chromen-6-one for their potential as AChE inhibitors. nih.gov In a study investigating a series of these derivatives, it was found that the introduction of specific side chains could induce significant inhibitory activity. nih.gov

Although specific data for the 3-propoxy derivative's direct AChE inhibitory activity is not the primary focus of the available literature, a related study on benzochromenopyrimidinones, which share the core benzo[c]chromen-6-one structure, demonstrated that derivatives could exhibit potent AChE inhibition, with IC50 values in the nanomolar range. mdpi.com Another study on 3-[3-(amino)propoxy]benzenamines also highlighted the potential of the propoxy linkage in designing AChE inhibitors. nih.gov

Butyrylcholinesterase (BuChE) Inhibition Studies

Similar to AChE, BuChE is a target for inhibitors in the context of neurodegenerative diseases. Research into 6H-benzo[c]chromen-6-one derivatives has also explored their activity against BuChE. nih.gov The design of these compounds aims to confer inhibitory properties that are absent in the parent urolithin structures. nih.gov

Studies on related heterocyclic systems have shown that it is possible to achieve selective and potent BuChE inhibition. For instance, certain coumarin-triazole-isatin hybrids have been identified as potent and selective BuChE inhibitors. nih.gov This suggests that the benzo[c]chromen-6-one scaffold, with appropriate functionalization, could also be tailored to inhibit BuChE.

Relevance in Neurological Research

The pursuit of novel cholinesterase inhibitors remains a significant area of neurological research, particularly for diseases characterized by cholinergic deficits. The development of dual inhibitors that can target both AChE and BuChE, or selective inhibitors for one of the enzymes, is of considerable interest. mdpi.comnih.gov The 6H-benzo[c]chromen-6-one framework serves as a versatile scaffold for the design of such inhibitors. The comparable activity of some synthesized derivatives to established drugs like donepezil (B133215), galantamine, and rivastigmine (B141) in preclinical studies underscores the potential of this class of compounds. nih.gov Further investigation into derivatives like this compound within this context could yield valuable insights for the development of new treatments for neurological disorders.

Broader Biological Activity Spectrum Observed for 6H-Benzo[c]chromen-6-one Derivatives

The 6H-benzo[c]chromen-6-one scaffold has been extensively modified to explore a wide array of pharmacological activities. nih.gov The following sections summarize the key research findings across different therapeutic areas.

Antiproliferative and Anticancer Research Applications

Derivatives of 6H-benzo[c]chromen-6-one have shown significant promise as antiproliferative and anticancer agents. nih.govresearchgate.net Researchers have synthesized and tested numerous analogues against various cancer cell lines, revealing potent activities and diverse mechanisms of action.

One study focused on the design and synthesis of benzo[c]chromen-6-one-linked 1,2,3-triazole derivatives. researchgate.netbenthamdirect.com The most promising compound from this series, 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one (4c) with a pyridin-3-yl substituent, demonstrated the highest antiproliferative action against human leukemia HL-60 cells with an IC50 value of 79.5 μM. researchgate.netbenthamdirect.com Importantly, these compounds showed low toxicity towards non-tumor human keratinocytes. researchgate.netbenthamdirect.com

Another study reported on 6-aryl-6H-benzo[c]chromene derivatives as non-steroidal progesterone (B1679170) receptor (PR) antagonists. nih.gov Compounds 32 and 34 from this series markedly inhibited the proliferation of MCF-7 breast cancer cells with IC50 values of 6.32 ± 0.52 μM and 5.71 ± 0.49 μM, respectively. nih.gov These derivatives were found to induce apoptosis in a dose- and time-dependent manner by activating the p53 pathway and causing cell cycle arrest at the G0/G1 phase. nih.gov

Furthermore, benzochromene derivatives have been investigated for their ability to overcome multidrug resistance in cancer. nih.gov Certain 1H-benzo[f]chromene derivatives exhibited strong inhibitory effects on P-glycoprotein (P-gp) expression, a key mediator of multidrug resistance, alongside their cytotoxic effects on resistant cancer cells like MCF-7/ADR. nih.gov These compounds were also found to induce apoptosis and cause cell cycle arrest. nih.gov

The table below summarizes the antiproliferative activity of selected 6H-benzo[c]chromen-6-one derivatives.

CompoundCancer Cell LineIC50 (μM)Reference
2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one (4c)HL-6079.5 researchgate.netbenthamdirect.com
Derivative 32MCF-76.32 ± 0.52 nih.gov
Derivative 34MCF-75.71 ± 0.49 nih.gov
(6S,6aR,11aR)-6-(1-naphthyl)pterocarpanA27800.80 rsc.org
(6S,6aR,11aR)-6-(1-naphthyl)pterocarpanWM353.51 rsc.org

Antimicrobial Research Investigations

The 6H-benzo[c]chromen-6-one scaffold has also been explored for its antimicrobial potential. nih.gov A study on benzo[h]coumarinyl heterocycles, which share a similar structural core, demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ajol.info Specifically, compound 6b from this series showed the most promising activity against S. aureus. ajol.info

Another study focused on chromene and chromene-based azo chromophores, which were synthesized and evaluated for their antimicrobial properties. nih.gov While specific data for 6H-benzo[c]chromen-6-one derivatives was not the primary focus, the broader class of chromenes showed potential as antimicrobial agents. nih.gov

The development of new antimicrobial agents is crucial due to the rise of drug-resistant bacterial strains. ajol.info The benzochromene framework represents a promising scaffold for the development of novel antibacterial drugs.

Anti-inflammatory Research Perspectives

Research has indicated that benzochromene derivatives possess anti-inflammatory properties. nih.gov Urolithin A, a metabolite with a 6H-benzo[c]chromen-6-one core, is known for its strong anti-inflammatory effects. researchgate.net This has led to the design of monoesterified derivatives of Urolithin A with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, mefenamic acid, diclofenac, and aspirin (B1665792) to enhance its therapeutic potential. researchgate.net

The anti-inflammatory activity of these compounds is a significant area of interest for their potential application in treating various inflammatory conditions.

Antioxidant Effects in Biological Systems Research

Benzochromene derivatives have been recognized for their antioxidant properties. nih.gov The core structure is related to that of urolithins, which are metabolites of ellagic acid, a compound known for its antioxidant activity. nih.govnih.govmdpi.com The antioxidant capacity of these compounds is a key aspect of their potential neuroprotective effects. nih.govnih.govmdpi.com

Antiviral and Antidiabetic Research Contexts

The broad biological activity of 6H-benzo[c]chromen-6-one derivatives extends to antiviral and antidiabetic research. researchgate.net While specific studies focusing solely on the antiviral activity of this class are less common, the diverse pharmacological profile suggests potential in this area. nih.gov

In the context of diabetes, research on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which are structurally distinct but have been investigated in similar therapeutic contexts, showed significant blood glucose-lowering effects in a model of non-insulin-dependent diabetes mellitus. nih.govresearchgate.net This highlights the potential for heterocyclic compounds, including benzochromene derivatives, in the development of new antidiabetic agents.

Selective Estrogen Receptor Agonist Investigations

A significant area of research for 6H-benzo[c]chromen-6-one derivatives has been their activity as selective estrogen receptor (ER) modulators. A study on a series of these derivatives found many to be potent and selective ERβ agonists. nih.gov

The study revealed that bis-hydroxyl groups at positions 3 and 8 are crucial for activity. nih.gov Further modifications to the phenyl rings led to compounds with high potency (ERβ <10 nM) and over 100-fold selectivity for ERβ over ERα. nih.gov This selectivity is highly desirable for developing therapies that can target specific estrogen receptor subtypes, potentially leading to treatments with fewer side effects.

Mechanistic Investigations at the Molecular and Cellular Levels for 3 Propoxy 6h Benzo C Chromen 6 One Analogs

Molecular Target Identification and Validation

Understanding how these compounds interact with specific biomolecules is crucial to elucidating their mechanism of action. Studies have identified key enzyme and receptor targets, revealing a range of biological activities.

Derivatives of the 6H-benzo[c]chromen-6-one scaffold have been shown to be potent inhibitors of several enzyme families, most notably phosphodiesterases and cholinesterases.

Phosphodiesterase (PDE) Inhibition: A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives, including 3-propoxy-6H-benzo[c]chromen-6-one, were designed and synthesized as potential inhibitors of phosphodiesterase II (PDE2). mdpi.com PDE2 is an enzyme that hydrolyzes the second messengers cAMP and cGMP and is considered a valuable target for intervening in the progression of neurodegenerative diseases like Alzheimer's. nih.gov In one study, while numerous derivatives showed inhibitory activity, the 3-(sec-butoxy)-6H-benzo[c]chromen-6-one analog (1f ) was identified as the most potent inhibitor with an IC50 value of 3.67 µM. mdpi.comnih.gov The inhibitory activity was found to be influenced by the nature of the substituent, with alkyl groups showing better performance. nih.gov

Inhibitory Activity of 6H-benzo[c]chromen-6-one Analogs against PDE2 mdpi.com
Compound NameSubstitution at Position 3IC50 (µM)
3-Methoxy-6H-benzo[c]chromen-6-one (1a)Methoxy (B1213986)>50
3-Isopropoxy-6H-benzo[c]chromen-6-one (1c)Isopropoxy15.22 ± 1.15
This compound (1d)Propoxy10.13 ± 0.98
3-(sec-Butoxy)-6H-benzo[c]chromen-6-one (1e)sec-Butoxy4.25 ± 0.52
3-(Pentyloxy)-6H-benzo[c]chromen-6-one (1f)Pentyloxy3.67 ± 0.47
3-(Benzyloxy)-6H-benzo[c]chromen-6-one (1j)Benzyloxy>50

Cholinesterase (AChE/BChE) Inhibition: While naturally occurring urolithins exhibit negligible potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy, synthetically modified 6H-benzo[c]chromen-6-one derivatives have demonstrated significant inhibitory activity. nih.govnih.gov A series of these compounds were synthesized and evaluated, with some showing activity comparable to existing drugs like donepezil (B133215) and rivastigmine (B141) in in-vitro studies. nih.gov One of the most potent derivatives identified was a benzochromenopyrimidinone compound, 3Bb , which had an IC50 value of 1279 nM for human AChE. nih.gov

In addition to enzyme inhibition, certain analogs of 6H-benzo[c]chromen-6-one have been found to bind to and modulate nuclear receptors.

Estrogen Receptor (ER) Modulation: A study of various 6H-benzo[c]chromen-6-one and 6H-benzo[c]chromene derivatives revealed that many analogs act as potent and selective agonists for Estrogen Receptor β (ERβ). nih.gov The research indicated that the presence of hydroxyl groups at both the 3 and 8 positions of the core structure is essential for this activity. nih.gov Further modifications to the phenyl rings of the scaffold led to the development of compounds with high potency (ERβ <10 nM) and over 100-fold selectivity for ERβ compared to ERα. nih.gov

Cellular Response Studies in Research Models

The effects of these compounds have been further investigated in various cell-based models to understand their impact on cell health, survival, and signaling.

The impact of 6H-benzo[c]chromen-6-one derivatives on cell viability varies significantly depending on the specific analog and the cell line being studied. Some derivatives have been shown to be non-toxic to certain cells, while others exhibit potent anti-proliferative effects.

For instance, 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) and its saturated analog were found to have safe, cell-penetrative characteristics in human neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cells. nih.gov Conversely, other novel benzo[h]chromene derivatives have demonstrated significant cytotoxic effects against human acute myeloid leukemia (HL-60) cells, where they were found to induce apoptosis and cause cell cycle arrest. tandfonline.com Similarly, certain 9-hydroxy-1H-benzo[f]chromene derivatives showed effective cytotoxic activity against the adriamycin-resistant breast cancer cell line (MCF7/ADR). mdpi.com

Given that PDE2 and cholinesterases are targets for neurodegenerative diseases, the neuroprotective potential of these compounds has been a key area of investigation. Research into urolithins as leading compounds for PDE2 inhibitors is partly based on the neuroprotective effects associated with their parent compound, ellagic acid. nih.govsemanticscholar.org

Studies have evaluated potent PDE2 inhibitors, such as the 3-(pentyloxy) analog, in cellular models of neurotoxicity. nih.govsemanticscholar.org These compounds were tested for their ability to protect against corticosterone-induced cytotoxicity in hippocampal HT-22 cells, a common in-vitro model for studying neuroprotection. semanticscholar.org The ability of some derivatives to act as fluorescent probes for iron (III) and to penetrate neuroblastoma cells without causing harm further supports their potential utility in the context of neurological research. nih.gov

The primary mechanism for modulating intracellular signaling pathways by these compounds is linked to their identified molecular targets.

By inhibiting the PDE2 enzyme, this compound and its analogs can prevent the breakdown of the second messengers cAMP and cGMP. nih.gov This leads to an increase in their intracellular levels, thereby modulating the downstream signaling cascades they control, which is of significant interest for improving cognitive function. nih.gov

In a different cellular context, derivatives of the related compound Urolithin A have been shown to modulate cell barrier function. In Caco-2 intestinal cells, certain Urolithin A conjugates were found to increase the expression of pore-sealing tight junction proteins while decreasing the level of pore-forming claudin-2. nih.gov This action demonstrates a clear modulation of cellular pathways that regulate intestinal permeability. nih.gov

In Vitro Pharmacological Characterization Methodologies

The in vitro characterization of this compound and its analogs relies on a suite of sophisticated techniques designed to probe their biological activity with precision. These methodologies range from enzymatic assays that pinpoint molecular targets to cell-based assays that assess functional outcomes in a more complex biological environment.

Spectrophotometric Enzyme Assays

A key methodology for characterizing the molecular activity of this compound analogs is through spectrophotometric enzyme assays. These assays are instrumental in determining the inhibitory potential of these compounds against specific enzymes. A notable target for this class of molecules is phosphodiesterase 2 (PDE2), an enzyme implicated in various cellular signaling pathways.

The inhibitory activity of a series of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives against PDE2 has been systematically evaluated. nih.govnih.gov In these assays, the rate of enzyme activity is measured by monitoring the change in absorbance of a substrate or product over time. The introduction of the inhibitor allows for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Research findings have demonstrated a clear structure-activity relationship within this series of analogs. The length of the alkoxy chain at the 3-position significantly influences the inhibitory potency against PDE2. For instance, analogs with shorter alkyl chains, such as methoxy and ethoxy, exhibit moderate inhibitory activity. The potency generally increases with the chain length up to a certain point. The butoxy derivative, in particular, has been identified as having optimal inhibitory potential in some studies. nih.govnih.gov

Table 1: In Vitro PDE2 Inhibitory Activity of 3-Alkoxy-6H-benzo[c]chromen-6-one Analogs

CompoundR GroupIC50 (μM) against PDE2
1aMethoxy>50
1bEthoxy36.43 ± 2.11
1d Propoxy 18.29 ± 1.53
1fButoxy3.67 ± 0.47
1gPentoxy15.82 ± 1.29

Data sourced from a study on novel 6H-benzo[c]chromen-6-one derivatives as potential PDE2 inhibitors. nih.govnih.gov

Cell-Based Functional Assays

To bridge the gap between molecular interactions and cellular responses, cell-based functional assays are employed. These assays provide a more physiologically relevant context to evaluate the effects of compounds like this compound and its analogs.

One such assay involves the use of a corticosterone-induced neurotoxicity model in HT-22 hippocampal nerve cells. nih.gov This model is relevant for screening compounds with potential neuroprotective effects. In this assay, corticosterone (B1669441) is used to induce cellular stress and damage, and the ability of the test compounds to mitigate this damage is measured, typically by assessing cell viability using methods like the MTT assay.

Studies have shown that certain 3-alkoxy-6H-benzo[c]chromen-6-one analogs can protect HT-22 cells from corticosterone-induced neurotoxicity. For example, the 3-butoxy analog demonstrated a significant protective effect at a concentration of 10 μM. nih.gov This suggests that the PDE2 inhibitory activity observed in enzymatic assays translates into a functional neuroprotective effect at the cellular level. These findings underscore the therapeutic potential of this chemical scaffold in the context of neurodegenerative diseases. nih.govnih.gov

Fluorescence-Based Transport Assays for Related Scaffolds

While specific fluorescence-based transport assays for this compound are not extensively documented, the inherent fluorescent properties of the parent 6H-benzo[c]chromen-6-one scaffold, also found in urolithins, have been leveraged in other types of fluorescence-based assays. nih.gov These studies provide a foundation for the potential development of transport assays.

For instance, hydroxylated derivatives of 6H-benzo[c]chromen-6-one have been shown to act as fluorescent "on-off" sensors for metal ions like iron (III) in both in vitro and ex vivo conditions. nih.gov The quenching of the natural fluorescence of these compounds upon binding to the metal ion allows for its detection and quantification. This principle of harnessing the intrinsic fluorescence of the benzo[c]chromen-6-one core could be adapted to develop transport assays.

Furthermore, a novel fluorescence-based HPLC method has been developed for the determination of urolithins, which share the same core structure. This method relies on the native fluorescence of the molecules for their detection and quantification. The development of such sensitive analytical techniques is a crucial step towards designing assays that can track the transport and accumulation of these compounds across cellular membranes. The development of a fluorescently-labeled analog of this compound or the use of its intrinsic fluorescence could enable the direct visualization and quantification of its cellular uptake and efflux, providing valuable insights into its bioavailability and cellular disposition. The successful use of 6-carboxyfluorescein (B556484) as a fluorescent substrate in transport assays for other transporters like URAT1 also provides a methodological precedent for such investigations. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 3 Propoxy 6h Benzo C Chromen 6 One Analogs

Impact of Substituent Modifications on the 3-Propoxy-6H-benzo[c]chromen-6-one Core

SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. For the 6H-benzo[c]chromen-6-one scaffold, research has focused on understanding how different substituents and their positions affect the molecule's interaction with biological targets.

The nature of the alkoxy substituent at the 3-position of the 6H-benzo[c]chromen-6-one core plays a pivotal role in modulating biological activity. Studies have shown that variations in the length and character of the alkoxy chain can significantly impact potency. nih.govnih.gov

In the pursuit of potent phosphodiesterase II (PDE2) inhibitors, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated. nih.govnih.gov The parent compound, 3-hydroxy-6H-benzo[c]chromen-6-one (urolithin B), was used as a starting point. nih.gov The introduction of various alkoxy groups at the 3-position led to a range of inhibitory activities.

For instance, the derivative This compound (compound 1d in a specific study) was synthesized and characterized. mdpi.com However, it was another analog, compound 1f (3-pentyloxy-6H-benzo[c]chromen-6-one), that demonstrated the most potent inhibitory activity against PDE2, with an IC50 value of 3.67 ± 0.47 μM. nih.govnih.gov This suggests that a longer alkyl chain (pentyloxy vs. propoxy) is more favorable for fitting into the hydrophobic binding pocket of the PDE2 enzyme. nih.gov The inclusion of a benzyloxy group (compound 1j ) also resulted in a synthesized derivative, though its activity relative to the propoxy analog in this specific study was part of a broader series evaluation. mdpi.com

The general trend observed in these studies indicates that the size and lipophilicity of the alkoxy group are critical determinants of biological efficacy, with a certain length being optimal for interaction with the target protein. nih.gov

Table 1: Biological Activity of 3-Alkoxy-6H-benzo[c]chromen-6-one Derivatives as PDE2 Inhibitors

The specific placement of functional groups on the 6H-benzo[c]chromen-6-one scaffold is another critical factor influencing biological activity. Research into analogs has revealed that even minor shifts in substituent positions can lead to significant changes in efficacy and selectivity.

For example, in the context of estrogen receptor (ER) modulation, a study of various 6H-benzo[c]chromen-6-one derivatives found that the presence of hydroxyl groups at both the 3 and 8 positions was essential for potent and selective ERβ agonism. nih.gov This highlights a strict positional requirement for activity at this particular target. Modifications at other positions on both phenyl rings were also explored to further enhance potency and selectivity over ERα. nih.gov

In another study focusing on cholinesterase inhibitors for potential Alzheimer's disease treatment, both 6H-benzo[c]chromen-6-one and its partially saturated analog, 7,8,9,10-tetrahydro-benzo[c]chromen-6-one, were investigated. nih.gov The differing saturation of the C-ring alters the planarity and conformation of the molecule, thereby affecting its interaction with the active sites of acetylcholinesterase and butyrylcholinesterase.

While direct comparisons of positional isomers of this compound are not extensively detailed in the provided results, the principle remains clear: the spatial arrangement of functionalities is key to dictating the molecule's biological role. The efficacy is not just a matter of the presence of a group like a propoxy chain, but also its precise location on the chromenone core.

In the development of PDE2 inhibitors, it was hypothesized that the substituent at the 3-position must possess a certain length and lipophilicity to properly interact with a hydrophobic binding pocket within the enzyme. nih.gov This was confirmed by the superior activity of the pentyloxy derivative over other shorter-chain alkoxy analogs. nih.gov

Furthermore, in the design of benzochromenopyrimidinones as potential agents for Alzheimer's disease, a Parallel Artificial Membrane Permeability Assay (PAMPA) was used to predict blood-brain barrier (BBB) penetration. mdpi.com This assay directly assesses the passive diffusion of compounds, which is heavily influenced by lipophilicity. The results showed that different derivatives had varying probabilities of crossing the BBB, underscoring the importance of tuning lipophilicity for central nervous system (CNS) targets. mdpi.com

The introduction of halogen atoms is a common strategy to increase lipophilicity. In a study on 1H-benzo[f]chromene derivatives, which share a related structural core, it was noted that grafting lipophilic, bulky, electron-withdrawing substituents like halogens significantly enhanced anti-proliferative activity against various cancer cell lines. nih.gov This enhancement is likely due to improved cellular uptake and/or target engagement.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound analogs are not extensively reported in the available literature, the principles of QSAR are highly applicable to this class of compounds for predictive modeling.

QSAR studies have been successfully applied to other classes of phosphodiesterase inhibitors, demonstrating the utility of this approach in drug design. nih.gov For instance, QSAR models have been developed for PDE4 inhibitors, which have shown good predictive ability for the IC₅₀ values of new candidate compounds. nih.gov

A typical QSAR study for this compound analogs would involve the following steps:

Data Set Compilation: A dataset of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives with their corresponding experimentally determined biological activities (e.g., IC₅₀ values for PDE2 inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Relating to the 3D shape of the molecule.

Electronic descriptors: Characterizing the distribution of electrons.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model could then be used to predict the biological activity of novel, yet-to-be-synthesized 3-alkoxy-6H-benzo[c]chromen-6-one analogs. This predictive capability allows for the virtual screening of large libraries of compounds, prioritizing the synthesis of those with the highest predicted potency. By understanding which molecular properties are most influential for activity, QSAR can guide the rational design of more effective inhibitors, saving significant time and resources in the drug discovery process.

Computational Chemistry and Theoretical Approaches in the Study of 3 Propoxy 6h Benzo C Chromen 6 One

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Modes and Affinities

Currently, there are no published molecular docking studies that specifically predict the binding modes and affinities of 3-propoxy-6H-benzo[c]chromen-6-one with any biological target. Such studies are crucial for understanding the potential therapeutic applications of a compound by simulating its interaction with proteins at the molecular level.

Elucidation of Specific Active Site Interactions

Without molecular docking data, the specific interactions between this compound and the active sites of potential protein targets remain unelucidated. This includes the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that would govern its binding.

Quantum Chemical Calculations for Electronic Structure Analysis

Detailed quantum chemical calculations to analyze the electronic structure of this compound, including its molecular orbital energies, electron density distribution, and electrostatic potential, have not been reported. These calculations are fundamental to understanding the compound's reactivity and intrinsic properties.

In Silico Screening and Virtual Library Design for Novel Derivatives

There is no evidence of the use of this compound as a lead compound in in silico screening campaigns or for the design of virtual libraries of novel derivatives. Such computational approaches are instrumental in modern drug discovery for identifying more potent and selective analogues.

Theoretical Validation and Interpretation of Experimental Observations

As there are no available experimental biological data specifically for this compound, there has been no corresponding theoretical validation or interpretation of such findings. The interplay between computational predictions and experimental results is a cornerstone of contemporary chemical and biological research.

Future Directions and Research Perspectives for 3 Propoxy 6h Benzo C Chromen 6 One

Development of More Potent and Selective Analogs

Initial studies have identified 3-propoxy-6H-benzo[c]chromen-6-one as a promising inhibitor of phosphodiesterase II (PDE2), an enzyme implicated in various neurological and cardiovascular disorders. nih.gov The propoxy group at the 3-position appears to play a crucial role in its inhibitory activity. Future research will logically focus on a systematic exploration of the structure-activity relationships (SAR) to develop analogs with enhanced potency and selectivity.

Key areas of investigation will include:

Alkoxy Chain Modification: A study on a series of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives revealed that the length and branching of the alkyl chain significantly influence PDE2 inhibition. nih.gov For instance, derivatives with alkoxy groups of less than five carbons demonstrated notable activity. Further synthesis and evaluation of analogs with varied chain lengths, including the introduction of unsaturation or cyclic moieties, could lead to the discovery of compounds with superior inhibitory profiles. The derivative 3-(sec-butoxy)-6H-benzo[c]chromen-6-one is one such analog that has been synthesized for these comparative studies. nih.gov

Aromatic Ring Substitution: The introduction of various substituents, such as halogens, nitro groups, or additional hydroxyl or methoxy (B1213986) groups, on the benzo[c]chromen-6-one core could modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for PDE2 over other phosphodiesterase isoforms.

Computational Modeling: In silico docking studies and quantitative structure-activity relationship (QSAR) modeling will be instrumental in rationally designing new analogs. scirp.org By simulating the binding interactions of this compound and its derivatives with the active site of PDE2, researchers can predict which modifications are most likely to improve therapeutic efficacy.

Table 1: PDE2 Inhibitory Activity of Selected 3-Alkoxy-6H-benzo[c]chromen-6-one Analogs
Compound NameIC50 (µM) for PDE2
3-methoxy-6H-benzo[c]chromen-6-one> 50
3-ethoxy-6H-benzo[c]chromen-6-one15.85 ± 1.21
This compound9.77 ± 0.89
3-isopropoxy-6H-benzo[c]chromen-6-one7.54 ± 0.63
3-butoxy-6H-benzo[c]chromen-6-one4.98 ± 0.52
3-(pentyloxy)-6H-benzo[c]chromen-6-one3.67 ± 0.47

Exploration of Novel Therapeutic Applications Beyond Current Indications

The therapeutic potential of this compound is unlikely to be limited to PDE2 inhibition. The broader class of 6H-benzo[c]chromen-6-ones, including the naturally occurring urolithins, has been associated with a wide range of biological activities. nih.govnih.gov This suggests that this compound and its future analogs could be repurposed for other medical needs.

Future avenues of exploration include:

Neurodegenerative Diseases: Given that urolithins, the parent compounds of this class, are being investigated for their neuroprotective effects in conditions like Alzheimer's disease, it is plausible that this compound may also possess neuroprotective properties. nih.govnih.gov Research into its effects on pathways implicated in neurodegeneration, such as oxidative stress and neuroinflammation, is warranted.

Oncology: Certain benzocoumarins have demonstrated anti-cancer properties. nih.gov Screening this compound and its derivatives against various cancer cell lines could uncover novel anti-neoplastic agents.

Hormone-Related Conditions: Derivatives of 6H-benzo[c]chromen-6-one have been identified as potent and selective agonists for the estrogen receptor beta (ERβ), suggesting potential applications in hormone-dependent conditions. nih.gov Investigating the interaction of this compound with nuclear hormone receptors could open up new therapeutic possibilities.

Cholinesterase Inhibition: Some synthetic derivatives of the 6H-benzo[c]chromen-6-one scaffold have shown potential as acetylcholinesterase and butyrylcholinesterase inhibitors, which are key targets in the management of Alzheimer's disease. ulakbim.gov.tr

Integration of Advanced Synthetic Methodologies for Sustainable Production

As the therapeutic potential of this compound becomes more established, the development of efficient and environmentally friendly synthetic methods will be crucial for its large-scale production. While classical methods such as Pechmann condensation and Suzuki-Miyaura cross-coupling have been employed for the synthesis of the core structure, future research should focus on more sustainable approaches. jmchemsci.comorgsyn.org

Promising advanced methodologies include:

Green Chemistry Approaches: Recent research has highlighted catalyst-free synthetic routes for 6H-benzo[c]chromen-6-ones in aqueous media, significantly reducing the reliance on hazardous solvents and metal catalysts. rsc.org One-pot domino reactions that combine multiple synthetic steps into a single operation also offer a more atom-economical and efficient alternative. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. The on-demand generation of reactive intermediates and precise control over reaction parameters can lead to higher yields and purity.

Biocatalysis: The enzymatic synthesis of benzocoumarins represents a highly sustainable and selective approach. nih.gov The use of immobilized enzymes in microreactors could pave the way for the environmentally benign production of this compound and its analogs. nih.gov

Multidisciplinary Research Initiatives for Comprehensive Understanding of its Biological Effects

A complete understanding of the therapeutic potential and mechanism of action of this compound will require a collaborative, multidisciplinary approach. Integrating expertise from various scientific fields will be essential to fully elucidate its biological effects.

Future research should be driven by initiatives that bring together:

Medicinal Chemists: To design and synthesize novel analogs with improved properties.

Pharmacologists and Biologists: To conduct in-vitro and in-vivo studies to determine the efficacy, selectivity, and mechanism of action of the compounds.

Computational Scientists: To perform molecular modeling and data analysis to guide drug design and interpret experimental results.

Clinical Researchers: To eventually translate the most promising compounds into clinical trials.

A prime example of such a collaborative effort is the initiative by Aligning Science Across Parkinson's (ASAP) and the Allen Institute to create a comprehensive Allen Brain Cell Atlas, which includes data from individuals with Parkinson's disease. parkinsonsroadmap.org This type of large-scale, open-access data sharing will be invaluable for researchers studying neuroprotective compounds like this compound and their potential impact on complex diseases. parkinsonsroadmap.org By combining genomic, proteomic, and clinical data, a more holistic understanding of the compound's effects on the intricate cellular and molecular systems of the brain can be achieved.

Q & A

Q. What synthetic methodologies are recommended for eco-friendly synthesis of 3-propoxy-6H-benzo[c]chromen-6-one derivatives?

A solvent-free, three-component reaction using β-ketoesters, chalcones, and primary amines in glycerol with Sc(OTf)₃ as a catalyst achieves high yields under mild conditions. This method avoids toxic solvents and oxidants, aligning with green chemistry principles. Purification via silica column chromatography (petroleum ether/ethyl acetate) is typically employed .

Q. How do substituents on the benzo[c]chromen-6-one scaffold influence fluorescence properties?

Substituents like hydroxyl, propoxy, or acetyl groups modulate fluorescence through electronic effects. For example, hydroxyl groups at positions 3 and 8 enhance fluorescence intensity in polar solvents, while propoxy groups may alter emission wavelengths due to steric and electronic perturbations. Fluorescence spectroscopy (λex = 350–400 nm) is used to quantify these effects .

Q. What structural characterization techniques are critical for confirming the crystal structure of 3-propoxy derivatives?

Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths, angles, and packing interactions (e.g., C–F···H and π-π stacking). Monoclinic space groups (e.g., C2/c) are common, with unit cell parameters (a, b, c, β) validated using Mo Kα radiation. NMR (¹H/¹³C) and IR spectroscopy further confirm functional groups .

Q. How can researchers assess estrogen receptor (ER) subtype selectivity of benzo[c]chromen-6-one analogs?

Competitive binding assays using ERα- and ERβ-transfected cell lines measure IC₅₀ values. Derivatives with bis-hydroxyl groups at positions 3 and 8 show ERβ selectivity (e.g., >10-fold vs. ERα). Radioligand displacement (³H-estradiol) and transcriptional activation assays are standard methodologies .

Advanced Research Questions

Q. What catalytic strategies enable diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives?

Modular dinuclear zinc catalysts (MDOs) promote domino Michael/Michael/hemiacetalization reactions, yielding both diastereomers (up to 98:2 dr) from identical substrates. Post-reaction oxidation (e.g., PCC) stabilizes the hemiacetal intermediates. Enantioselectivity (>99% ee) is achieved via chiral ligand tuning .

Q. How can benzo[c]chromen-6-one derivatives be optimized as multifunctional anti-Alzheimer agents?

Hybridization of the chromenone core with piperazine spacers enhances cholinesterase inhibition (IC₅₀ < 1 µM for AChE/BChE). Molecular docking reveals interactions with the catalytic triad (Ser203, His447). In vitro assays using SH-SY5Y cells assess neuroprotection against Aβ-induced toxicity .

Q. What formulation strategies improve the bioavailability of benzo[c]chromen-6-one-based radioprotective agents?

Prodrug approaches (e.g., phosphate esters) enhance solubility. Nanoparticle encapsulation (PLGA polymers) increases circulation half-life. In vivo efficacy is tested via survival rates in γ-irradiated murine models, with dose optimization (10–50 mg/kg) guided by pharmacokinetic studies .

Q. How do steric and electronic effects reconcile contradictory substituent impacts on fluorescence vs. receptor binding?

Hydroxyl groups enhance fluorescence via conjugation but reduce ERβ affinity due to hydrogen-bonding constraints. Propoxy groups balance steric bulk and electron-donating effects, optimizing both fluorescence quantum yield (ΦF ≈ 0.4) and receptor binding (Kd ≈ 50 nM). DFT calculations model these trade-offs .

Q. What scalable methods are available for synthesizing 8-amino-3-hydroxy-6H-benzo[c]chromen-6-one intermediates?

The Hurtley reaction enables gram-scale synthesis via copper-catalyzed C–N coupling of bromochromenones with ammonia. Process optimization (reflux in DMF, 12 h) achieves >90% yield. Purity is validated by HPLC (C18 column, MeOH/H₂O gradient) .

Q. How do crystal packing interactions influence the stability of 3-acetyl-2-fluoro derivatives?

Intermolecular C–H···O/F interactions (2.7–3.5 Å) and herringbone packing in the monoclinic lattice enhance thermal stability (Tm > 200°C). Hirshfeld surface analysis quantifies contributions from H-bonding (≈15%) and van der Waals interactions .

Methodological Notes

  • Fluorescence Assays : Use quartz cuvettes to minimize absorption artifacts. Correct for inner filter effects at high concentrations .
  • Cholinesterase Inhibition : Pre-incubate enzymes with test compounds (37°C, 10 min) before adding DTNB and acetylthiocholine .
  • SCXRD Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms. Validate using Rint < 0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.